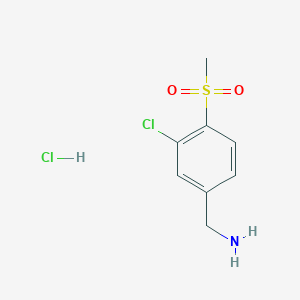

(3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride

CAS No.: 106737-87-5

Cat. No.: VC3106426

Molecular Formula: C8H11Cl2NO2S

Molecular Weight: 256.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106737-87-5 |

|---|---|

| Molecular Formula | C8H11Cl2NO2S |

| Molecular Weight | 256.15 g/mol |

| IUPAC Name | (3-chloro-4-methylsulfonylphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H |

| Standard InChI Key | YERJWLKFEXGBAX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)CN)Cl.Cl |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)CN)Cl.Cl |

Introduction

Chemical Identity and Properties

(3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride is an organic compound with significant research applications in medicinal chemistry. It is characterized by a benzene ring with chloro and methanesulfonyl substituents at positions 3 and 4, respectively, and a methanamine group that forms a hydrochloride salt.

Basic Identification Information

| Parameter | Information |

|---|---|

| Chemical Name | (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride |

| CAS Number | 106737-87-5 |

| Molecular Formula | C₈H₁₁Cl₂NO₂S |

| Molecular Weight | 256.15 g/mol |

| MDL Number | MFCD28063724 |

| Typical Purity | 95% |

| Appearance | White to off-white crystalline solid |

The compound possesses a distinctive chemical structure containing a benzene core with a chloro substituent at position 3, a methanesulfonyl group at position 4, and a methanamine group that exists as a hydrochloride salt . This specific arrangement of functional groups contributes to its chemical reactivity and biological properties.

Structural Characteristics

The structural features of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride include several key components that influence its chemical behavior:

-

A benzene ring as the core structure

-

A chlorine atom at position 3 (meta position)

-

A methanesulfonyl group (CH₃SO₂-) at position 4 (para position)

-

A methanamine group (-CH₂NH₂) that forms a hydrochloride salt

-

The presence of both electron-withdrawing groups (chloro and methanesulfonyl) and a basic amine functionality

These structural elements create a compound with interesting chemical properties, including moderate water solubility due to its salt form and potential for hydrogen bonding interactions.

Biological Activity

The biological activity of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride has been a focus of scientific research, particularly for its enzyme inhibition properties and potential therapeutic applications.

Enzyme Inhibition Mechanism

Research indicates that (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride functions primarily as a selective inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1). CARM1 is an enzyme responsible for transferring methyl groups from S-adenosyl-L-methionine to arginine residues on target proteins. This methylation process plays a crucial role in gene expression regulation.

The compound inhibits CARM1 with an IC50 value of approximately 8.6 μM, demonstrating moderate potency. By binding to the active site of CARM1, it prevents the transfer of methyl groups, consequently altering gene expression and affecting various cellular processes, including:

-

Transcriptional regulation through decreased methylation levels on histones and non-histone proteins

-

Cell cycle progression modulation via reduced expression of genes involved in cell cycle regulation

-

Protein-protein interaction modifications that influence cellular signaling pathways

This enzyme inhibition mechanism forms the basis for many of its observed biological effects and potential therapeutic applications.

Anti-Cancer Research Applications

Studies have explored the potential anti-cancer properties of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride, particularly in the context of its CARM1 inhibition capabilities. Research findings suggest that the compound may be effective against certain cancer types that exhibit heightened CARM1 expression.

Key research findings include:

-

Demonstrated ability to inhibit tumor growth rates in xenograft models of hormone-dependent tumors

-

Significant decreases in tumor size in treated groups compared to control groups

-

Potential effectiveness against cancer cell lines with high CARM1 expression

The compound's mechanism in cancer research applications appears to be linked to its ability to reduce methylation levels on key substrates involved in cell survival pathways.

Anti-Inflammatory Properties

Beyond its anti-cancer potential, (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride has shown promising anti-inflammatory effects in research settings. Studies have demonstrated its ability to inhibit inflammatory cytokines in vitro, suggesting possible applications in treating inflammatory diseases.

Specifically, research has shown that the compound can reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in macrophage cell lines. These inflammatory mediators play significant roles in various inflammatory conditions, making their inhibition a valuable therapeutic target.

Research Applications

The unique chemical structure and biological activities of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride have led to its use in various research applications.

Medicinal Chemistry Research

In medicinal chemistry, the compound serves as a valuable tool for studying enzyme inhibition mechanisms, particularly those involving methyltransferases like CARM1. Researchers use it to:

-

Investigate structure-activity relationships of methyltransferase inhibitors

-

Develop more potent and selective inhibitors based on its chemical scaffold

-

Study the role of protein methylation in various disease states

-

Explore new therapeutic approaches for conditions involving dysregulated methylation processes

Cancer Research Applications

The compound has found significant applications in cancer research, particularly in studies focusing on hormone-dependent tumors and cancers with elevated CARM1 expression. Research applications include:

-

Investigating the role of CARM1 in cancer progression

-

Studying the effects of CARM1 inhibition on tumor growth and metastasis

-

Developing combination therapies with established cancer treatments

-

Identifying biomarkers that predict sensitivity to CARM1 inhibition

Inflammatory Disease Models

Due to its demonstrated anti-inflammatory properties, (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride is also utilized in research on inflammatory conditions. Applications include:

-

Studying the role of protein methylation in inflammatory processes

-

Investigating novel anti-inflammatory therapeutic approaches

-

Developing models to understand cytokine regulation in inflammation

-

Testing potential treatments for chronic inflammatory diseases

Comparative Analysis with Related Compounds

To better understand the unique properties of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Related Structures

Table 1: Comparison of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride with Related Compounds

This comparison highlights the structural variations among these related compounds and how these differences might influence their respective applications and biological activities.

Future Research Directions

The unique properties of (3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride suggest several promising avenues for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume